methanol](/img/structure/B13201207.png)
[1-(Aminomethyl)cyclopropyl](5-bromothiophen-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Aminomethyl)cyclopropylmethanol is a chemical compound with the molecular formula C9H12BrNOS and a molecular weight of 262.17 g/mol . This compound is characterized by the presence of a cyclopropyl group, an aminomethyl group, and a bromothiophenyl group attached to a methanol moiety. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagents.
Introduction of the aminomethyl group: This step often involves the use of aminomethylation reactions, where formaldehyde and a primary amine are used.
Bromination of thiophene: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling reactions: The final step involves coupling the bromothiophenyl group with the cyclopropyl and aminomethyl groups using suitable coupling agents and catalysts.
Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using automated systems and advanced purification techniques.
Análisis De Reacciones Químicas
1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromothiophenyl group can be reduced to a thiophenyl group using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction conditions such as reflux or room temperature.
Aplicaciones Científicas De Investigación
1-(Aminomethyl)cyclopropylmethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its effects on certain biological targets.
Mecanismo De Acción
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the bromothiophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(Aminomethyl)cyclopropylmethanol include:
1-(Aminomethyl)cyclopropylmethanol: This compound has a similar structure but with the bromine atom at a different position on the thiophene ring.
1-(Aminomethyl)cyclopropylmethanol: This compound has a chlorine atom instead of a bromine atom on the thiophene ring.
The uniqueness of 1-(Aminomethyl)cyclopropylmethanol lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H12BrNOS |
|---|---|
Peso molecular |
262.17 g/mol |
Nombre IUPAC |
[1-(aminomethyl)cyclopropyl]-(5-bromothiophen-2-yl)methanol |
InChI |
InChI=1S/C9H12BrNOS/c10-7-2-1-6(13-7)8(12)9(5-11)3-4-9/h1-2,8,12H,3-5,11H2 |
Clave InChI |
BWIGDSYRFOANFI-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(CN)C(C2=CC=C(S2)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




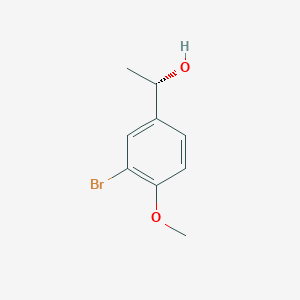
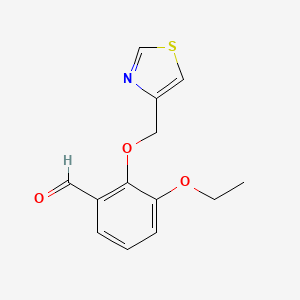
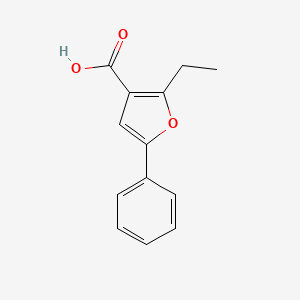
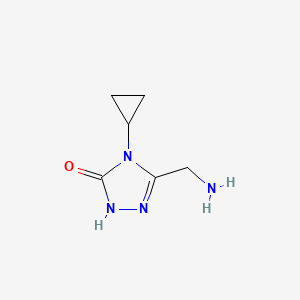
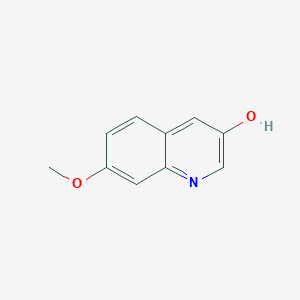


![1-[(2,5-Difluorophenyl)sulfanyl]propan-2-one](/img/structure/B13201189.png)

![tert-butyl N-{[2-(trifluoromethyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13201193.png)

![3-Methyl-1-[4-(methylsulfanyl)phenyl]butan-1-amine](/img/structure/B13201199.png)
